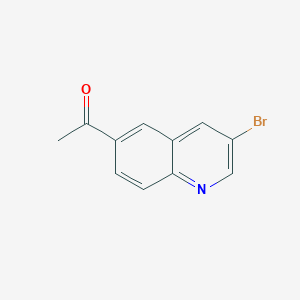

1-(3-Bromoquinolin-6-yl)ethanone

Description

Significance of the Quinoline (B57606) Heterocycle as a Core Scaffold in Organic Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a structural motif of paramount importance in organic synthesis. scbt.comchemicalbook.com Its aromatic nature and the presence of a nitrogen atom bestow upon it a unique electronic character, making it amenable to a wide array of chemical transformations. scbt.com This versatility allows chemists to introduce a diverse range of functional groups at various positions on the ring, thereby creating a vast chemical space of quinoline derivatives with tailored properties. semanticscholar.org

The significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This has cemented its status as a "privileged scaffold" in drug discovery, serving as the foundational structure for many therapeutic agents. chemicalbook.com The ability to readily modify the quinoline core through various synthetic methodologies makes it an attractive starting point for the development of new and improved molecules for a wide range of applications. scbt.com

Overview of Brominated and Acetylated Quinoline Derivatives in Advanced Chemical Investigations

The introduction of bromine atoms and acetyl groups onto the quinoline scaffold significantly modulates its chemical and physical properties, opening up new avenues for advanced chemical investigations. Bromine, a halogen, is known to influence the electronic nature of the aromatic system through inductive and resonance effects. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is a powerful tool for the construction of complex molecular architectures.

Research Rationale for Systematic Exploration of 1-(3-Bromoquinolin-6-yl)ethanone

The specific substitution pattern of this compound, with a bromine atom at the 3-position and an acetyl group at the 6-position, presents a unique combination of electronic and steric features that warrants systematic exploration. The positions of these substituents are not arbitrary; they are expected to influence the molecule's reactivity, intermolecular interactions, and, consequently, its potential applications.

The bromine at the C-3 position is on the pyridine ring, which is generally more electron-deficient than the benzene ring. This can influence the regioselectivity of further electrophilic or nucleophilic substitution reactions. The acetyl group at the C-6 position is on the benzene ring and can serve as a key building block for the synthesis of more complex derivatives.

The systematic exploration of this compound is driven by the potential to utilize it as a versatile intermediate in the synthesis of novel compounds. Its dual functionality allows for a stepwise or combinatorial approach to generate libraries of new quinoline derivatives. These new compounds could be screened for a variety of applications, leveraging the established importance of the quinoline scaffold. While specific research applications for this compound are not yet widely documented in publicly available literature, its structural motifs are found in compounds investigated for various research purposes. The rationale for its study lies in its potential as a foundational piece for constructing the next generation of functional molecules.

Below is a table summarizing the basic properties of this compound and related isomers.

| Property | This compound | 1-(3-Bromoquinolin-5-yl)ethanone | 1-(4-amino-6-bromoquinolin-3-yl)ethanone |

| CAS Number | 1150618-23-7 | 2007916-77-8 | Not Available |

| Molecular Formula | C₁₁H₈BrNO | C₁₁H₈BrNO | C₁₁H₉BrN₂O |

| Molecular Weight | 250.1 g/mol | 250.1 g/mol | 265.1 g/mol |

| Physical Form | Solid | Solid | Not Available |

| Storage Temperature | Room Temperature | Room Temperature | Not Available |

Properties

IUPAC Name |

1-(3-bromoquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEUSAZLYWJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653976 | |

| Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-23-7 | |

| Record name | 1-(3-Bromo-6-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 3 Bromoquinolin 6 Yl Ethanone

Reactions Involving the Bromo-Substituent

The primary focus of synthetic modifications of 1-(3-bromoquinolin-6-yl)ethanone revolves around the bromo-substituent at the 3-position of the quinoline (B57606) core. This section explores the key reaction pathways that leverage this reactive site.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. byjus.com In the context of 3-bromoquinolines, the electron-deficient nature of the quinoline ring facilitates the attack of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion. masterorganicchemistry.com The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, including temperature and the use of high pressure. acs.orgcapes.gov.br

Kinetic studies on the reactions of bromoquinolines with nucleophiles like piperidine (B6355638) have demonstrated the feasibility of such transformations. capes.gov.br While specific SNAr studies on this compound are not extensively documented in the provided search results, the general reactivity of bromoquinolines suggests that a range of nucleophiles, including alkoxides, thiolates, and amines, could potentially displace the bromo-substituent under appropriate conditions. acs.org

Transition metal-mediated cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent in this compound makes it an excellent substrate for a variety of these powerful transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds and is particularly effective for the arylation of heteroaromatic compounds. youtube.com For 3-bromoquinolines, this reaction provides a direct route to introduce a wide range of aryl and heteroaryl substituents at the 3-position.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. Automated high-throughput screening methods have been employed to rapidly optimize reaction conditions for challenging couplings, such as those involving two heteroaryl substrates. nih.gov Anhydrous conditions, along with the use of boronic esters and specific bases like potassium trimethylsilanolate, have been shown to significantly decrease reaction times. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline (B21735) | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane/H₂O | 82% nih.gov |

| 6-Bromoquinoline (B19933) | 2-Furyl neopentyl boronic ester | Pd(OAc)₂ / SPhos | TMSOK | Toluene (B28343) | 89% nih.gov |

This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. libretexts.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has been crucial to its success. rsc.orgcapes.gov.br

This methodology is applicable to a wide variety of amines, including primary and secondary amines, and can even utilize ammonia (B1221849) equivalents to synthesize primary aryl amines. organic-chemistry.org The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base, such as sodium tert-butoxide.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane |

This table illustrates general conditions for the Buchwald-Hartwig amination as specific examples for this compound were not detailed in the search results. The choice of catalyst, ligand, and base is crucial and often requires optimization. rsc.orgorganic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the synthesis of substituted alkynes and can be carried out under mild conditions. organic-chemistry.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

A highly efficient Sonogashira-type cross-coupling of 3-bromoquinoline with phenylacetylene (B144264) has been reported to proceed under transition-metal-free conditions using triphenylphosphine (B44618) and a base mixture of cesium carbonate and triethylamine, showcasing the versatility of reaction conditions for this transformation. researchgate.net

Table 3: Sonogashira Coupling of 3-Bromoquinoline

| Electrophile | Alkyne | Catalyst System | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | Phenylacetylene | PPh₃ | Cs₂CO₃ / NEt₃ | Not specified | High researchgate.net |

This table includes a specific example for 3-bromoquinoline and a general representation of the Sonogashira reaction.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in both academic and industrial research. nih.govbeilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

While aryl iodides are highly reactive in the Heck reaction, the coupling of aryl bromides can be more challenging and may be accompanied by dehalogenation side reactions. nih.gov The choice of catalyst, ligand, base, and additives like phase-transfer catalysts can significantly influence the outcome and efficiency of the reaction. organic-chemistry.org

Table 4: General Conditions for the Heck Reaction

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent/Additive |

|---|---|---|---|---|

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) |

| 3-Bromoindazole | Styrene | Pd(OAc)₂ / PPh₃ | TEA | Silica (B1680970) gel (ball-milling) / TBAB |

This table provides general conditions for the Heck reaction, as specific examples for this compound were not detailed in the search results. beilstein-journals.orgorganic-chemistry.org

Reductive Elimination of the Bromine Atom

The bromine atom on the quinoline ring can be removed through reductive processes. One common method is catalytic hydrogenation. While this process can also reduce the quinoline ring itself, specific catalysts can be employed to selectively target the C-Br bond. For instance, hydrogenation of various bromoquinolines over molybdenum disulfide (MoS₂) and rhenium sulfide (B99878) (Re₂S₇/C) catalysts has been shown to proceed without cleaving the C-Br bond, instead reducing the heterocyclic ring to yield bromo-1,2,3,4-tetrahydroquinolines. rsc.orgdigitellinc.com Specifically, the hydrogenation of 6-bromoquinoline over MoS₂ resulted in a 25% yield of 6-bromo-1,2,3,4-tetrahydroquinoline. rsc.org This suggests that under similar conditions, the bromine atom of this compound would likely remain intact while the pyridine (B92270) ring is reduced.

To achieve selective removal of the bromine atom while preserving the quinoline and ethanone (B97240) functionalities, alternative reductive methods would be necessary.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This process is particularly effective for aryl bromides. For 3-bromoquinolines, treatment with organolithium reagents like n-butyllithium (n-BuLi) leads to the formation of 3-quinolyllithium. researchgate.netprinceton.edustackexchange.com This exchange is typically rapid, even at low temperatures. sciencemadness.org

Similarly, Grignard reagents can be prepared. 3-Bromoquinoline has been shown to undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C. sigmaaldrich.comchemicalbook.com The resulting organomagnesium compound can then be quenched with electrophiles to produce functionalized quinolines. researchgate.netsigmaaldrich.comchemicalbook.com A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has also been developed for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which is effective even in the presence of acidic protons. nih.govnih.gov

These methods indicate that this compound can be converted into a potent nucleophile at the C3 position, opening pathways for the introduction of a wide array of functional groups.

Table 1: Conditions for Metal-Halogen Exchange on 3-Bromoquinolines

| Reagent | Solvent | Temperature | Product Intermediate | Ref. |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Diethyl Ether (DEE) | -50 °C | 3-Quinolyllithium | researchgate.net |

| n-Butyllithium (n-BuLi) | Toluene | -50 °C | 3-Quinolyllithium | princeton.edu |

| Lithium tributylmagnesate | Toluene | -10 °C | 3-Quinolylmagnesate | researchgate.netsigmaaldrich.com |

| i-PrMgCl, then n-BuLi | Tetrahydrofuran (THF) | 0 °C, then -20 °C | 3-Quinolylmagnesium/lithium | nih.gov |

Reactivity of the Ethanone Functional Group

The ethanone (acetyl) group at the C6 position provides a versatile handle for a variety of chemical modifications.

The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol or completely deoxygenated to an ethyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for the reduction to an alcohol, which in this case would yield 1-(3-bromoquinolin-6-yl)ethanol.

For complete reduction to the corresponding alkane, 6-ethyl-3-bromoquinoline, classic methods like the Wolff-Kishner or Clemmensen reductions are employed. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. wikipedia.orglscollege.ac.inyoutube.comyale.edu Modified procedures, such as the Huang-Minlon modification, use high-boiling solvents like ethylene (B1197577) glycol to facilitate the reaction. lscollege.ac.inthermofisher.com Given the basic conditions of the Wolff-Kishner reduction, it is generally compatible with the bromoquinoline core. The Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid, would be less suitable due to the acid-sensitive nature of the quinoline ring.

The methyl group of the acetyl moiety is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes or ketones. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), an α,β-unsaturated ketone. nih.govgordon.edujetir.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.net

In the case of this compound, reaction with a suitable aromatic aldehyde would yield a 1-(3-bromoquinolin-6-yl)-3-aryl-2-propen-1-one derivative. These chalcone structures are of significant interest in medicinal chemistry. jetir.orgnih.govresearchgate.net The reaction is typically carried out in an alcoholic solvent at room temperature or with gentle heating. researchgate.net

Table 2: General Protocol for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| Acetophenone (B1666503) derivative | Benzaldehyde derivative | NaOH or KOH | Ethanol (B145695) | Chalcone | nih.govresearchgate.net |

| This compound | Aromatic Aldehyde | NaOH or KOH | Ethanol | 1-(3-Bromoquinolin-6-yl)-3-aryl-2-propen-1-one | N/A |

The α-carbon of the acetyl group is a key site for functionalization. Halogenation, particularly α-bromination, can be achieved under acidic conditions. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate which then attacks the halogen. libretexts.org Reagents like bromine in acetic acid are commonly used for this purpose. libretexts.org The resulting α-bromo ketone, 2-bromo-1-(3-bromoquinolin-6-yl)ethanone, is a valuable intermediate for further synthesis, for instance, in the preparation of α,β-unsaturated ketones via dehydrobromination. libretexts.org

Other α-functionalizations, such as alkylations or the introduction of nitrogen or oxygen-containing groups, can also be envisioned, typically proceeding through the enolate intermediate. nih.gov

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic (pKa of quinoline is 4.9) and nucleophilic, making it susceptible to reactions with electrophiles. tutorsglobe.com Alkylating agents, such as alkyl halides, will react with the quinoline nitrogen to form quaternary N-alkylquinolinium salts. tutorsglobe.com This reaction would convert this compound into a positively charged quinolinium derivative. These salts can have different properties and reactivity compared to the parent molecule.

Oxidation of the quinoline nitrogen is also a common reaction. Treatment with an oxidizing agent like a peroxy acid (e.g., m-CPBA) would yield the corresponding N-oxide, this compound N-oxide. N-oxides are versatile intermediates in their own right, influencing the reactivity of the quinoline ring system. clockss.org For example, the presence of an N-oxide group can activate the C2 and C4 positions towards nucleophilic attack. tutorsglobe.com

N-Oxidation Reactions

The nitrogen atom of the quinoline ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. The presence of the electron-withdrawing acetyl and bromo groups can affect the ease of N-oxidation.

Commonly, N-oxidation of quinolines is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium like acetic acid. For instance, the N-oxidation of the related compound, 6-bromoquinoline, has been successfully carried out using hydrogen peroxide in acetic acid at reflux temperature. researchgate.net This method provides a viable route for the synthesis of this compound N-oxide. The reaction introduces an oxygen atom onto the nitrogen, which can then influence the regioselectivity of further functionalization of the quinoline ring. researchgate.net

The general procedure involves dissolving the substituted quinoline in a suitable solvent, followed by the addition of the oxidizing agent. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the N-oxide product is isolated and purified.

Table 1: Predicted Reaction Conditions for N-Oxidation of this compound

| Reagent | Solvent | Temperature | Predicted Product |

| Hydrogen Peroxide | Acetic Acid | Reflux | 1-(3-Bromo-1-oxidoquinolin-6-yl)ethanone |

| m-CPBA | Dichloromethane | Room Temperature | 1-(3-Bromo-1-oxidoquinolin-6-yl)ethanone |

Quaternization and Salt Formation

The nitrogen atom of the quinoline ring in this compound is nucleophilic and can react with alkylating agents to form quaternary quinolinium salts. This reaction is a fundamental process in the modification of quinoline derivatives, leading to compounds with altered solubility and biological activity. The presence of electron-withdrawing groups, such as the bromo and acetyl substituents, can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for quaternization.

The synthesis of quinolinium salts is typically achieved by reacting the quinoline derivative with an alkyl halide, such as methyl iodide or ethyl bromide, often in a suitable solvent. researchgate.net The resulting quinolinium salts are ionic compounds and are generally more soluble in polar solvents than the parent quinoline. The formation of these salts is a key step in the synthesis of various functionalized quinoline derivatives. thieme-connect.comresearchgate.net For example, the deprotonation of such salts can lead to the formation of quinolinium ylides, which are versatile intermediates in cycloaddition reactions. researchgate.net

The reaction involves the direct attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom.

Table 2: Predicted Conditions for Quaternization of this compound

| Alkylating Agent | Solvent | Temperature | Predicted Product |

| Methyl Iodide | Acetonitrile | Reflux | 3-Bromo-6-acetyl-1-methylquinolinium Iodide |

| Ethyl Bromide | Toluene | Reflux | 3-Bromo-6-acetyl-1-ethylquinolinium Bromide |

Advanced Spectroscopic and Analytical Characterization of 1 3 Bromoquinolin 6 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus within 1-(3-Bromoquinolin-6-yl)ethanone can be mapped out.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The expected spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic singlet for the methyl protons of the acetyl group.

The aromatic region is anticipated to be complex due to the substituted nature of the quinoline core. The protons on the pyridine (B92270) ring (H-2 and H-4) and the benzene (B151609) ring (H-5, H-7, and H-8) will appear as doublets, doublets of doublets, or singlets depending on their coupling partners. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the acetyl group, as well as the nitrogen atom in the quinoline ring. The methyl protons of the ethanone (B97240) group are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, due to the absence of adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | d | 2.2 |

| H-4 | 8.50 | d | 2.2 |

| H-5 | 8.20 | d | 8.8 |

| H-7 | 8.05 | dd | 8.8, 2.0 |

| H-8 | 8.40 | d | 2.0 |

| -COCH₃ | 2.75 | s | - |

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the nine carbons of the quinoline ring, the carbonyl carbon of the acetyl group, and the methyl carbon. The chemical shifts of the quinoline carbons will be influenced by the substituent effects of the bromine and acetyl groups. The carbon atom attached to the bromine (C-3) will experience a shielding effect, shifting its signal upfield compared to an unsubstituted carbon. The carbonyl carbon (C=O) will appear at a characteristic downfield position, typically in the range of 190-200 ppm. The methyl carbon will resonate at a much higher field.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 152.0 |

| C-3 | 120.5 |

| C-4 | 148.0 |

| C-4a | 135.5 |

| C-5 | 130.0 |

| C-6 | 136.0 |

| C-7 | 128.5 |

| C-8 | 132.0 |

| C-8a | 147.5 |

| C=O | 197.0 |

| -CH₃ | 26.5 |

Note: This data is hypothetical and serves as an illustrative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). This is instrumental in establishing the connectivity of the protons within the quinoline ring system. For instance, cross-peaks would be expected between H-7 and H-8, and between H-7 and H-5, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For example, correlations between the methyl protons of the acetyl group and the carbonyl carbon (C=O) and the C-6 of the quinoline ring would firmly establish the position of the acetyl group.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can further aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity for the molecular ion.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl group to form a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the quinoline ring and the acetyl group.

Loss of bromine: Cleavage of the carbon-bromine bond.

Ring fragmentation: Complex fragmentation of the quinoline ring system.

Analysis of these fragmentation patterns, in conjunction with the data from NMR spectroscopy, provides a comprehensive and unambiguous characterization of the chemical structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile molecules. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and guided into the mass analyzer. colostate.edu This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear determination of the molecular weight. nih.gov

For this compound (C₁₁H₈BrNO), ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule. Given the natural isotopic distribution of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 m/z units.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding structural information. The fragmentation of quinoline ring systems often involves characteristic cross-ring cleavages. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

|---|

This table represents predicted values based on the chemical formula and typical ESI-MS behavior.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups, as each group absorbs at a characteristic frequency range. For this compound, the IR spectrum is dominated by absorptions corresponding to the ketone and the bromoquinoline core.

Key vibrational modes include the strong carbonyl (C=O) stretching vibration of the acetyl group, typically found in the 1680-1700 cm⁻¹ region for aryl ketones. The quinoline ring system gives rise to a series of C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic quinoline ring and the methyl group of the acetyl moiety are expected above 3000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each absorption band to a specific molecular motion. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H on the quinoline ring |

| 2950-2850 | C-H stretch | Aliphatic C-H of the acetyl methyl group |

| 1700-1680 | C=O stretch | Strong absorption from the ketone carbonyl |

| 1600-1500 | C=C / C=N stretch | Multiple bands from the quinoline ring system |

| 1450-1350 | C-H bend | Bending vibrations of the methyl group |

| ~850-800 | C-H bend | Out-of-plane bending for substituted benzene ring |

This table is illustrative, based on characteristic frequencies for the present functional groups. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The resulting spectrum is related to the promotion of electrons from bonding or non-bonding orbitals to higher energy anti-bonding orbitals. For conjugated aromatic systems like this compound, the most significant absorptions are due to π → π* and n → π* transitions.

The quinoline ring system is a strong chromophore. Its spectrum typically shows multiple bands corresponding to π → π* transitions, which are generally intense. researchgate.net The presence of the acetyl group introduces a carbonyl chromophore, which can give rise to a weak n → π* transition at a longer wavelength (lower energy) and also contributes to the π → π* transitions through conjugation with the aromatic system. acs.org The bromine atom acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol, and the positions of the absorption maxima (λ_max) are reported. asianpubs.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Expected λ_max Region (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | Intense absorptions from the conjugated quinoline system. acs.org |

This table presents expected absorption regions based on the electronic structure and data from similar quinoline derivatives. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of a related structure provides insight into the type of data obtained. For example, a study on a bromo-substituted indole (B1671886) derivative yielded detailed structural parameters. nih.gov An SCXRD analysis of this compound would provide the crystal system, space group, and unit cell dimensions, definitively confirming its molecular structure and revealing its solid-state packing arrangement.

Table 4: Illustrative Single Crystal X-ray Diffraction Data (Based on a Related Heterocycle)

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₉H₁₈Br₂N₂O | Molecular formula of the crystal |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 15.432 | Unit cell dimension |

| c (Å) | 12.543 | Unit cell dimension |

| β (°) | 98.76 | Unit cell angle |

Note: This data is from a published structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and serves only as an illustration of typical SCXRD parameters. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for quantitative analysis. walshmedicalmedia.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. rsc.org In this setup, the sample is injected into a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pharmaguideline.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture. sielc.com Purity is assessed by detecting the eluted components with a UV detector, often set at one of the compound's absorption maxima (λ_max). A pure sample should ideally yield a single, sharp, symmetrical peak. The percentage purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 5: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table outlines a typical, hypothetical HPLC method suitable for analyzing aromatic ketones. researchgate.netsielc.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily to monitor the progress of a chemical reaction and to assist in the selection of appropriate solvent systems for larger-scale column chromatography. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then placed in a chamber containing a shallow pool of a solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. ijpsr.com

The position of each compound is described by its retention factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product, each having a distinct R_f value. Visualization is typically achieved under UV light (254 nm), where the aromatic quinoline ring will quench fluorescence, appearing as a dark spot.

Table 6: Illustrative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

This table describes a common TLC system for monitoring reactions involving moderately polar aromatic compounds. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 3 Bromoquinolin 6 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the behavior of molecules at the electronic level. researchgate.net For complex heterocyclic systems like 1-(3-Bromoquinolin-6-yl)ethanone, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a highly effective and widely used method for studying the electronic and structural properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it ideal for the analysis of medium to large-sized organic molecules. nih.gov The B3LYP functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic compounds. electrochemsci.orgnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry would be optimized to understand the planarity of the quinoline (B57606) ring system and the orientation of the acetyl group. The presence of the acetyl group introduces a rotational barrier, and conformational analysis would identify the most stable arrangement, which is typically where steric hindrance is minimized.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (acetyl) | ~1.22 Å |

| Bond Length | C-C (acetyl-ring) | ~1.50 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-C-O (acetyl) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | ~0° or ~180° |

Note: These are illustrative values. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the quinoline ring. The bromine atom would also influence the electronic distribution.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily located on the quinoline ring system. |

| LUMO | -2.1 eV | Distributed over the acetyl group and the quinoline ring. |

| Energy Gap (ΔE) | 4.4 eV | Indicates a moderately stable molecule. |

Note: These are illustrative values. Actual values would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule. nih.gov It helps to identify the locations of positive and negative charges, which are crucial for understanding electrophilic and nucleophilic sites. nih.gov This analysis can also reveal hyperconjugative interactions, which contribute to the molecule's stability. nih.gov For this compound, NBO analysis would quantify the electron-withdrawing effects of the bromine atom and the acetyl group.

| Atom | Predicted NBO Charge (e) |

| N (quinoline) | -0.55 |

| O (acetyl) | -0.60 |

| Br | -0.05 |

| C (carbonyl) | +0.70 |

Note: These are illustrative values. Actual values would be determined by specific DFT calculations.

DFT calculations can predict the vibrational (infrared) and electronic (UV-Visible) spectra of a molecule. The simulated IR spectrum helps in the assignment of experimental vibrational bands to specific functional groups. For this compound, key vibrational frequencies would include the C=O stretch of the acetyl group, the C-Br stretch, and various C-C and C-N stretching modes of the quinoline ring.

Time-dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum, which provides information about the electronic transitions within the molecule. nih.gov The predicted absorption maxima (λmax) correspond to transitions from occupied to unoccupied orbitals, often involving π-π* and n-π* transitions.

Simulated IR Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (acetyl) | ~1690 cm⁻¹ |

| C-N Stretch (quinoline) | ~1350 cm⁻¹ |

| C-Br Stretch | ~650 cm⁻¹ |

Simulated UV-Vis Absorption:

| Transition | Predicted λmax (nm) |

| π-π | ~320 nm |

| n-π | ~350 nm |

Note: These are illustrative values. Actual values would be determined by specific DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. electrochemsci.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can provide benchmark results for comparison. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and properties, although DFT is generally sufficient and more commonly employed for molecules of this size. electrochemsci.org

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior and conformational flexibility of molecules. nih.govmdpi.com For this compound, MD simulations can reveal how the acetyl group and the bromo-substituted quinoline ring interact and move in relation to one another in different environments.

A typical MD simulation protocol involves placing the molecule in a simulated environment, such as a box of solvent molecules, and applying a force field (like AMBER or GROMACS) to calculate the forces between atoms. mdpi.comnih.gov The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. nih.govnih.gov

Analysis of the MD trajectory for this compound would focus on several key parameters to understand its dynamic nature:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from an initial reference structure over time. A stable RMSD value suggests that the molecule has reached a state of equilibrium in its simulated environment. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the molecule. Changes in Rg can indicate conformational shifts, such as the extension or folding of the acetyl group relative to the quinoline ring. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. This can provide insights into how different conformations might expose or shield reactive sites. nih.gov

Dihedral Angle Analysis: Tracking the dihedral angle between the plane of the quinoline ring and the acetyl group can quantify the rotational freedom and preferred orientations of this key substituent.

These simulations can reveal the most stable, low-energy conformations of the molecule and the energy barriers between different conformational states. mdpi.com Understanding these dynamics is crucial, as the molecule's conformation can significantly influence its reactivity and interactions with other molecules. For instance, MD simulations have been effectively used to explore the conformational changes in various complex biological and chemical systems, demonstrating how subtle shifts in structure can impact function. nih.govnih.gov

Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Typical Value Range | Significance for Conformational Analysis |

| RMSD | Root-Mean-Square Deviation | 1-3 Å | Indicates structural stability and equilibrium. |

| Rg | Radius of Gyration | 3-5 Å | Measures molecular compactness. |

| SASA | Solvent Accessible Surface Area | 300-500 Ų | Reveals exposure of molecular surface to solvent. |

| H-Bonds | Intramolecular Hydrogen Bonds | 0-1 | Identifies stable conformations through internal bonding. |

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to predict the spectroscopic properties of molecules with high accuracy. jove.comnih.gov These calculations can generate theoretical spectra that aid in the interpretation of experimental data for this compound.

For this molecule, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can predict a range of spectroscopic data. researchgate.netijcce.ac.irbiointerfaceresearch.com

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. rsc.org For quinoline derivatives, these calculations can help identify the characteristic π-π* transitions of the aromatic system. nih.gov

Infrared (IR) Spectroscopy: DFT methods can compute the vibrational frequencies of the molecule. biointerfaceresearch.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the acetyl group, the C=N and C=C stretching modes of the quinoline ring, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir This involves calculating the magnetic shielding tensors for each nucleus in the molecule, providing a theoretical spectrum that can be directly compared with experimental results to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations

| Spectroscopic Technique | Parameter | Predicted Value/Range | Assignment |

| UV-Vis (TD-DFT) | λmax | ~320-350 nm | π → π* transition of the quinoline system |

| FT-IR (DFT) | Vibrational Frequency (ν) | ~1680-1700 cm⁻¹ | C=O stretching of the acetyl group |

| ~1550-1620 cm⁻¹ | C=C/C=N stretching of the quinoline ring | ||

| ~550-650 cm⁻¹ | C-Br stretching | ||

| ¹H NMR (GIAO-DFT) | Chemical Shift (δ) | ~2.6-2.8 ppm | -CH₃ protons of the acetyl group |

| ~7.5-8.5 ppm | Aromatic protons of the quinoline ring | ||

| ¹³C NMR (GIAO-DFT) | Chemical Shift (δ) | ~195-200 ppm | Carbonyl carbon of the acetyl group |

| ~120-150 ppm | Aromatic carbons of the quinoline ring |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry provides a direct route to assess the NLO potential of molecules like this compound by calculating key NLO parameters. These calculations are typically performed using DFT methods. biointerfaceresearch.com

The NLO response of a molecule is governed by how its electron cloud responds to a strong external electric field. The key parameters include:

Polarizability (α): Describes the linear response of the electron cloud to the electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. A large β value is a key indicator of a potentially useful NLO material.

For this compound, the combination of an electron-donating quinoline ring system, an electron-withdrawing acetyl group, and a heavy bromine atom suggests the potential for significant NLO properties. The charge transfer between different parts of the molecule is crucial for a large NLO response. nih.gov Studies on similar molecules have shown that the presence of a bromo substituent can significantly enhance the first hyperpolarizability (β) value compared to chloro-substituents without negatively impacting optical transparency. nih.gov The HOMO-LUMO energy gap (ΔE) is also an important indicator; a smaller energy gap generally correlates with higher polarizability and a larger NLO response. nih.gov

Table 3: Computationally Predicted NLO Properties of this compound

| Property | Symbol | Description | Predicted Significance |

| HOMO-LUMO Energy Gap | ΔE | Energy difference between frontier orbitals | A smaller gap suggests higher reactivity and NLO activity. |

| Dipole Moment | μ | Measure of charge separation | A large value indicates significant asymmetry in charge distribution. |

| Mean Polarizability | <α> | Average linear electrical response | Indicates the ease of distortion of the electron cloud. |

| First Hyperpolarizability | β | Measure of the second-order NLO response | A high value is desirable for NLO applications. |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. researchgate.netrsc.org For this compound, DFT calculations can be employed to explore potential synthetic transformations and understand the underlying mechanisms. This involves modeling the entire reaction coordinate, from reactants to products, including the high-energy transition states (TS). mdpi.com

Potential reactions involving this compound that could be studied computationally include:

Reactions at the Acetyl Group: The carbonyl group is a versatile functional handle. Computational models could explore the mechanisms of reactions like aldol (B89426) condensation, Wittig reactions, or reduction of the ketone. This would involve locating the transition states for nucleophilic attack at the carbonyl carbon and calculating the activation energy barriers to predict reaction feasibility.

Reactions at the Bromo-Substituted Ring: The bromine atom on the quinoline ring is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution. DFT calculations can elucidate the mechanism of these reactions, for example by modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed cycle.

Cycloaddition Reactions: The quinoline system could potentially participate in cycloaddition reactions. Computational studies can determine whether a reaction proceeds via a concerted or stepwise mechanism and predict the regio- and stereoselectivity of the products. researchgate.netmdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. researchgate.net This allows chemists to understand why certain products are formed preferentially, predict the effects of catalysts, and design more efficient synthetic routes.

Research Applications and Future Prospects of 1 3 Bromoquinolin 6 Yl Ethanone in Advanced Chemical Fields

A Versatile Synthetic Building Block for Intricate Organic Architectures

The strategic placement of two distinct functional groups on the quinoline (B57606) core of 1-(3-bromoquinolin-6-yl)ethanone renders it an exceptionally valuable starting material for the construction of a wide array of complex organic molecules. The bromine atom provides a handle for various cross-coupling reactions, while the acetyl group offers a site for further functionalization or participation in condensation reactions.

A Gateway to Diverse Heterocyclic Frameworks

The dual reactivity of this compound makes it a prime candidate for the synthesis of novel and diverse heterocyclic frameworks. The bromine atom at the C-3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. scilit.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the construction of extended polycyclic and heterocyclic systems. For instance, a Sonogashira coupling could be employed to introduce an alkyne, which could then undergo subsequent cyclization reactions to form fused ring systems. researchgate.netnih.gov

Simultaneously, the acetyl group at the C-6 position can serve as a key functional group for building new rings. It can undergo condensation reactions, such as the Hantzsch pyridine (B92270) synthesis or the Claisen-Schmidt condensation, to form various heterocyclic structures. nih.govresearchgate.netkit.edu For example, reaction with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) could lead to the formation of a pyridine ring fused to the quinoline core. nih.govresearchgate.netrsc.org The combination of these synthetic strategies opens up a vast chemical space for the creation of novel and complex heterocyclic compounds that are not easily accessible through other routes.

| Reaction Type | Potential Reagents | Resulting Heterocyclic Framework |

| Sonogashira Coupling & Cyclization | Terminal Alkynes | Fused Polycyclic Aromatic Systems |

| Hantzsch Synthesis | Aldehydes, β-ketoesters | Pyridine-fused Quinolines |

| Claisen-Schmidt Condensation | Aromatic Aldehydes | Quinoline-Chalcones |

| Gewald Reaction | Active Methylene Nitriles, Sulfur | Thiophene-fused Quinolines |

A Scaffold for the Generation of Lead Compounds in Medicinal Chemistry

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. scilit.comnih.govresearchgate.neteurjchem.com The unique substitution pattern of this compound makes it an attractive starting point for the generation of new lead compounds.

The bromo-substituent at the 3-position is of particular interest, as halogenated quinolines have shown significant potential as bioactive molecules. nih.gov Furthermore, the acetyl group at the 6-position can be readily transformed into a variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, the ketone can be reduced to an alcohol, which can then be further derivatized, or it can be used as a handle to introduce nitrogen-containing heterocycles, which are often found in pharmacologically active compounds. kit.edu The ability to readily diversify both the 3- and 6-positions of the quinoline ring system allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Potential for Innovation in Materials Science

The photophysical properties of quinoline derivatives have led to their exploration in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. kmu.edu.trnih.govnih.gov The extended π-system of the quinoline ring, coupled with the potential for introducing various functional groups, allows for the tuning of the electronic and optical properties of the resulting materials.

A Building Block for Novel Optical Materials

The acetyl group of this compound can participate in reactions to create larger conjugated systems with interesting photophysical properties. For example, Claisen-Schmidt condensation with various aromatic aldehydes can lead to the formation of quinoline-chalcones, which are known to exhibit fluorescence. rsc.orgrsc.org The electronic properties of these chalcones can be further modulated by the substituent introduced at the 3-position via cross-coupling reactions. This modular approach allows for the systematic design of new fluorescent dyes and optical materials with tailored absorption and emission characteristics.

| Derivative Type | Potential Synthesis Route | Potential Optical Property |

| Quinoline-Chalcones | Claisen-Schmidt Condensation | Tunable Fluorescence |

| Aryl-Substituted Quinolines | Suzuki Coupling | Modified Absorption/Emission Spectra |

| Alkynyl-Substituted Quinolines | Sonogashira Coupling | Extended π-Conjugation, Potential for Aggregation-Induced Emission |

Integration into Functional Organic Materials

The versatility of this compound also extends to its potential integration into more complex functional organic materials. The bromo and acetyl functionalities can serve as anchor points for polymerization or for grafting onto other material scaffolds. This could lead to the development of new polymers with tailored electronic or optical properties, or the creation of hybrid materials with unique characteristics. The ability to incorporate the quinoline moiety into larger systems opens up possibilities for applications in areas such as organic electronics and sensor technology.

A Promising Candidate for Ligand Design in Catalysis

The nitrogen atom within the quinoline ring system, along with the potential for introducing other coordinating atoms through functionalization, makes quinoline derivatives attractive candidates for the design of ligands for catalytic systems. nih.govbldpharm.com Palladium complexes bearing quinoline-based ligands have been shown to be effective catalysts in a variety of cross-coupling reactions. researchgate.net

The structure of this compound offers multiple avenues for the development of novel ligands. The acetyl group can be modified to incorporate additional donor atoms, such as nitrogen or phosphorus, creating a chelating ligand. For example, condensation of the acetyl group with a substituted hydrazine (B178648) could yield a hydrazone ligand capable of coordinating to a metal center. The bromine at the 3-position could also be replaced with a phosphine (B1218219) group or another coordinating moiety. The ability to synthesize a library of ligands with varying steric and electronic properties from a single, readily available precursor is highly advantageous for the optimization of catalytic processes. The development of new catalytic systems based on ligands derived from this compound could have a significant impact on the field of organic synthesis. bldpharm.denih.gov

Future Research Directions for Brominated Acetylquinoline Systems

The strategic functionalization of the quinoline core is a dynamic area of research, driven by the quest for novel therapeutic agents and advanced materials. nih.govnih.gov Brominated acetylquinoline systems, exemplified by this compound, are poised to play a significant role in these future endeavors. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the acetyl group can be manipulated through numerous organic transformations.

Future research directions for this class of compounds are expected to focus on several key areas:

Medicinal Chemistry: A primary focus will likely be the continued exploration of brominated acetylquinoline derivatives as kinase inhibitors. nih.gov The development of highly selective inhibitors for specific kinases implicated in cancer and other diseases is a major goal in drug discovery. Furthermore, the neuroprotective potential of quinoline derivatives suggests that compounds derived from this compound could be investigated for their efficacy in treating neurodegenerative disorders like Alzheimer's disease. nih.gov The design of multi-target ligands, which can interact with multiple biological targets simultaneously, is another promising avenue for addressing complex diseases.

Materials Science: The photoluminescent properties of quinoline-based structures make them attractive candidates for applications in organic light-emitting diodes (OLEDs). mdpi.com Future research may involve the synthesis of novel ligands from this compound to create coordination polymers and metal complexes with enhanced thermal stability and specific emission characteristics for use in next-generation displays and solid-state lighting.

Catalysis: The development of novel ligands for transition metal catalysts is an ever-expanding field. The nitrogen atom in the quinoline ring and the potential for creating bidentate or tridentate ligands through modification of the acetyl and bromo groups could lead to new catalysts with improved activity and selectivity for a range of organic transformations.

Synthetic Methodology: The development of more efficient and environmentally friendly methods for the functionalization of the quinoline ring remains an important research area. This includes the use of C-H activation and flow chemistry to streamline the synthesis of complex quinoline derivatives from precursors like this compound.

Table 1: Potential Research Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | The quinoline scaffold is a known pharmacophore for kinase inhibition. nih.gov |

| Anticancer Agents | Derivatives of the related 6-bromo quinazoline (B50416) have shown cytotoxic activity. nih.gov | |

| Neuroprotective Agents | Quinoline derivatives are being investigated for the treatment of Alzheimer's disease. nih.gov | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Quinoline-based ligands can be used to create photoluminescent coordination polymers. mdpi.com |

| Catalysis | Ligand Synthesis | The structure allows for the synthesis of novel ligands for transition metal catalysis. |

| Agrochemicals | Plant Growth Regulators | Derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid have shown effects on rhizogenesis. dnu.dp.ua |

Table 2: Detailed Research Findings on Related Quinoline Systems

| Compound Class | Research Focus | Key Findings | Reference |

| 3,6'- and 3,7'-Biquinoline Derivatives | Synthesis and Potential as Bcl-2 Antagonists | Achieved through microwave-assisted Suzuki cross-coupling of bromoquinolines. | researchgate.net |

| 6-Bromo- and 6-Chloro-Ubiquinone Derivatives | Mitochondrial Electron Transfer | These derivatives can act as electron mediators, bypassing a segment of the electron transport chain. | chemisgroup.us |

| 1-(2-methyl-4-phenylquinolin-3-yl)ethanone | Oxidative Coupling Reactions | Can undergo a cascade sequence of bromination and aldol (B89426) condensation. | rsc.org |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-bromoquinolin-6-yl)ethanone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation or Friedländer annulation. For example, brominated quinoline derivatives can undergo acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes:

- Temperature control (e.g., reflux in dichloromethane or toluene).

- Catalyst loading (e.g., 1.2 equivalents of AlCl₃).

- Purification via column chromatography (PE/DCM, 4:1) to achieve ~68% yield .

- Monitoring reaction progress via TLC or HPLC (retention time ~6.5–7.2 min under UV-VIS detection) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key analytical techniques include:

- ¹H/¹³C NMR : The acetyl group (δ ~2.7 ppm for CH₃ and ~199 ppm for C=O) and bromine-induced deshielding of quinoline protons (δ ~8.3–9.4 ppm) confirm substitution patterns .

- IR Spectroscopy : C=O stretching at ~1682 cm⁻¹ and aromatic C-Br vibrations at ~600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 275 (C₁₁H₉BrNO⁺) with fragmentation patterns matching the quinoline backbone .

Q. What is the reactivity of the bromine atom in this compound under nucleophilic substitution conditions?

The bromine at the 3-position of the quinoline ring is susceptible to SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent acetyl group. Common reagents include:

- Amines (e.g., NH₃/EtOH, 80°C) for amino-substituted derivatives.

- Thiols (e.g., NaSH/DMF) for thioether formation.

- Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How does the position of the bromine atom on the quinoline ring influence the compound’s electronic properties and reactivity?

Computational studies (DFT) reveal that bromine at the 3-position creates a meta-directing effect, lowering the LUMO energy of the quinoline ring and enhancing electrophilic substitution at the 6- and 8-positions. Comparative analysis with 5- or 7-bromo isomers shows distinct Hammett constants (σₚ ~0.86 for 3-Br vs. ~0.74 for 5-Br), impacting reaction kinetics in cross-coupling reactions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity or antimicrobial data often arise from:

Q. How can this compound serve as a precursor for photoactive or catalytic complexes?

The acetyl group acts as a ligand anchor for transition metals (e.g., Pd, Ru). Applications include:

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during acylation.

- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.05 quinoline:acetyl chloride) to minimize diacetylated impurities.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.